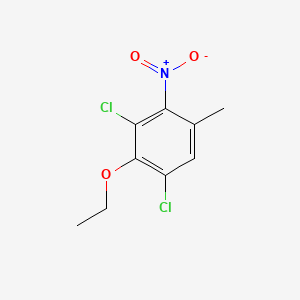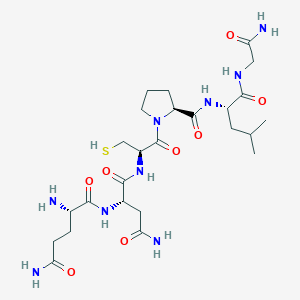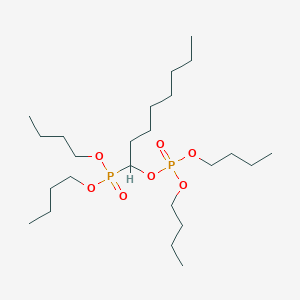
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester is a chemical compound with the molecular formula C24H52O7P2 and a molecular weight of 514.61 g/mol . This compound contains a total of 84 atoms, including 52 hydrogen atoms, 24 carbon atoms, 6 oxygen atoms, and 2 phosphorus atoms . It is known for its unique structure and properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester typically involves the reaction of octylphosphonic acid with dibutyl phosphite under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the final product through techniques such as distillation or crystallization to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum and are carried out under inert atmospheres.
Major Products Formed
The major products formed from these reactions include various phosphonic acid derivatives, alcohols, and substituted esters, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Mechanism of Action
The mechanism of action of 1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate biochemical pathways by binding to specific sites, leading to changes in cellular functions. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Octylphosphonic acid: A related compound with similar structural features but different functional groups.
Dibutyl phosphite: Another related compound used in the synthesis of phosphonic acid esters.
Uniqueness
1-(Dibutoxyphosphinooxy)octylphosphonic acid dibutyl ester is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various fields .
Properties
CAS No. |
74038-39-4 |
|---|---|
Molecular Formula |
C24H52O7P2 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
dibutyl 1-dibutoxyphosphoryloctyl phosphate |
InChI |
InChI=1S/C24H52O7P2/c1-6-11-16-17-18-19-24(32(25,27-20-12-7-2)28-21-13-8-3)31-33(26,29-22-14-9-4)30-23-15-10-5/h24H,6-23H2,1-5H3 |
InChI Key |
QNOZMWDCWIPPNY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(OP(=O)(OCCCC)OCCCC)P(=O)(OCCCC)OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{[(Benzyloxy)carbonyl]amino}-N-(3-oxobutanoyl)-L-alanine](/img/structure/B14459060.png)
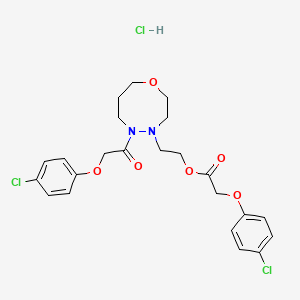
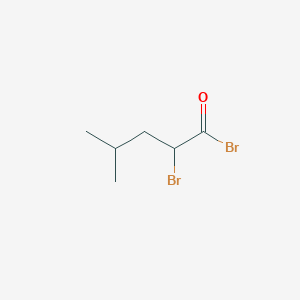
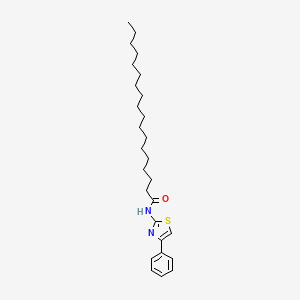
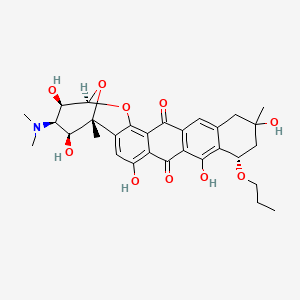
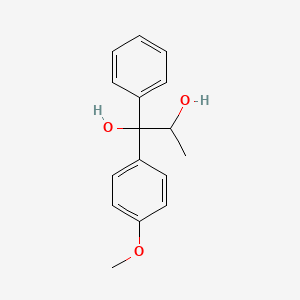
![N,N-Dichloro-4-[(dichloroamino)methyl]benzene-1-sulfonamide](/img/structure/B14459090.png)
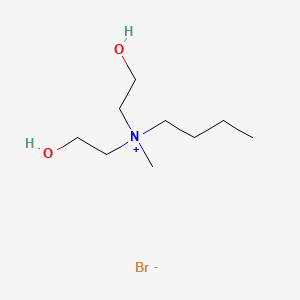
![1(2H)-Naphthalenone, 2-[(2-bromophenyl)methylene]-3,4-dihydro-](/img/structure/B14459101.png)
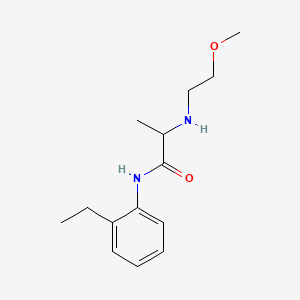

![Ethyl 2-[ethoxy(dimethyl)silyl]propanoate](/img/structure/B14459123.png)
